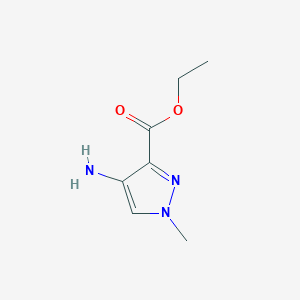

ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .

Synthesis Analysis

The synthesis of pyrazoles, the family of compounds to which “ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” belongs, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular structure of “ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” can be represented by the InChI code: 1S/C7H11N3O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3,(H2,8,9) .

Chemical Reactions Analysis

Pyrazoles, including “ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate”, can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

“Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 169.18 . It has a boiling point of 90-91°C .

Aplicaciones Científicas De Investigación

Pharmaceuticals: Anticancer and Anti-inflammatory Agents

Pyrazole derivatives, including ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, have been extensively studied for their potential pharmaceutical applications. These compounds are known to exhibit a range of biological activities, such as anticancer and anti-inflammatory effects . The pyrazole nucleus serves as a scaffold for developing new therapeutic agents, with recent research focusing on designing and synthesizing novel compounds that can target specific cellular pathways involved in cancer and inflammation .

Agricultural Chemistry: Herbicides and Pesticides

In the field of agricultural chemistry, pyrazole derivatives are utilized for their herbicidal and pesticidal properties . Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can serve as an intermediate in the synthesis of compounds that control the growth of unwanted plants and pests, contributing to increased crop yields and protection against crop damage .

Organic Synthesis: Synthetic Intermediates

This compound is a valuable intermediate in organic synthesis, enabling the creation of a wide variety of structurally diverse molecules . Its versatility allows chemists to develop new synthetic routes and methodologies, leading to the production of complex molecules with potential applications in various fields of chemistry .

Material Science: Functional Materials

Pyrazole derivatives are also significant in material science, where they are used to develop functional materials with unique properties . These materials can have applications in electronics, photonics, and as components in advanced composite materials, owing to their stability and electronic characteristics .

Medicinal Chemistry: Enzyme Inhibition

In medicinal chemistry, ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate-related compounds have been investigated as enzyme inhibitors . These inhibitors can regulate biological pathways and have therapeutic potential in treating diseases where enzyme activity is a contributing factor .

Supramolecular Chemistry: Building Blocks

The pyrazole ring is a common building block in supramolecular chemistry, which deals with the design and synthesis of complex structures from simple subunits . Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can be used to create larger, more complex systems with specific functions and properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to modulate the adenosine a1 receptor (a1ar) .

Mode of Action

Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrazole derivatives are often involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These processes could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (16918) and physical form (solid) suggest that it could have specific pharmacokinetic properties .

Result of Action

The compound’s potential interaction with the adenosine a1 receptor (a1ar) suggests that it could have effects on cellular signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. For instance, the compound should be stored at 2-8°C . Additionally, it is classified as a non-combustible solid, suggesting that it is stable under normal conditions .

Propiedades

IUPAC Name |

ethyl 4-amino-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKSFPCZVBSFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)